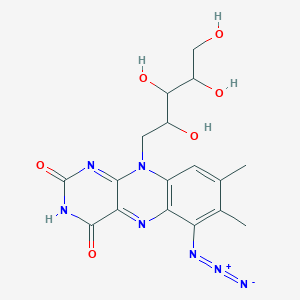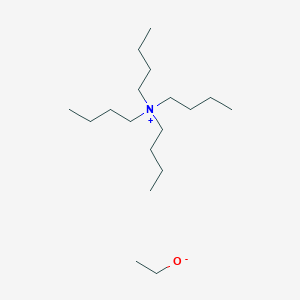
6-Fluorochromane-2-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 6-Fluorochromane-2-carboxylic acid involves several steps, starting from p-fluorophenol. Yang et al. (2005) describe the synthesis of 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid, further obtaining the (R)- and (S)-6-fluorochroman-2-carboxylic acids by forming salts with optically active amines (Yang et al., 2005). Another synthesis pathway, presented by Ning (2007), involves methylization, Friedel-Crafts reaction, and Michael addition, resulting in a yield of 78% (Ning, 2007).
Molecular Structure Analysis
Barili et al. (2001) conducted a detailed study on the molecular structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, using NMR spectroscopy and X-ray crystallography (Barili et al., 2001). This study provides insights into the molecular geometry and electronic structure of fluorochromane derivatives.
Chemical Reactions and Properties
The chemical reactions of 6-Fluorochromane-2-carboxylic acid include its interaction with other compounds to form novel derivatives. Kumar et al. (2006) reported the synthesis of novel benzimidazoles by condensing 6-fluoro-3,4-dihydro-2H-chroman-2-carboxylic acid with various electrophiles (Kumar et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be inferred from studies on similar fluorinated compounds. For instance, the research by Møllendal et al. (2005) on 1-fluorocyclopropanecarboxylic acid provides information on the conformational properties and intramolecular hydrogen bonding, which are relevant to understanding the physical characteristics of fluorinated carboxylic acids (Møllendal et al., 2005).
Chemical Properties Analysis
The chemical properties of 6-Fluorochromane-2-carboxylic acid can be deduced from its reactivity in synthesis reactions and its interactions with other chemical agents. The study by Tajbakhsh et al. (2005) describes the use of fluorochromates in oxidative deprotection reactions, shedding light on the reactivity of fluorinated compounds (Tajbakhsh et al., 2005).
科学的研究の応用
Oxidative Deprotection in Organic Synthesis : 2,6-Dicarboxypyridinium fluorochromate is utilized for the oxidative deprotection of oximes, phenylhydrazones, and semicarbazones into their carbonyl analogues under solvent-free conditions, indicating its potential in organic synthesis (Tajbakhsh et al., 2005)(source).
Synthesis of Aryl Triazoles and Thiazolidinones : The efficient and facile synthesis of 1,2,4-aryl triazoles and 4-thiazolidinones bearing a 6-fluorochroman nucleus has been demonstrated, showing potential applications in organic synthesis and catalysis (Vekariya et al., 2014)(source).
Pharmaceutical Applications : A study on novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles revealed promising antibacterial activity against Salmonella typhimurium, suggesting potential pharmaceutical applications (Kumar et al., 2006)(source).
Environmental Studies : The biodegradation of 6:2 fluorotelomer alcohol in surface sediment significantly alters bacterial community structure, indicating environmental implications (Wang et al., 2017)(source).
Synthesis and Resolution Research : The successful synthesis and resolution of (R)- and (S)-6-fluorochroman-2-carboxylic acids from p-fluorophenol have been achieved, important for chiral compound research (Yang et al., 2005)(source).
Degradation in Advanced Oxidation Processes : 6:2 fluorotelomer sulfonate potassium salt (6:2 FTS-K) shows promise as a more degradable alternative to PFOS in the hard chrome electroplating industry, with implications for environmental remediation (Yang et al., 2014)(source).
Optical Applications : The synthesis of optically active 2-methylchroman derivatives and their application as chiral dopants for nematic liquid crystals has been explored, showing potential in optical technologies (Shitara et al., 2000)(source).
Safety And Hazards
将来の方向性
The future directions for 6-Fluorochromane-2-carboxylic acid involve improving the production process. Currently, the production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, there is a need for more efficient and environmentally friendly production methods .
特性
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJANLXCXMVFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209426 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochromane-2-carboxylic acid | |
CAS RN |
99199-60-7, 129050-20-0 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorochromane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099199607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluorochromane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

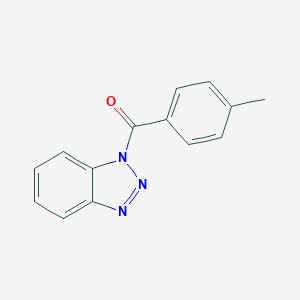
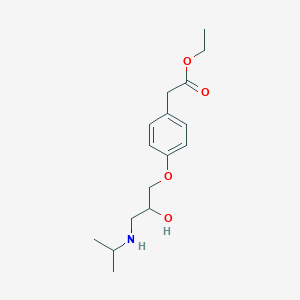
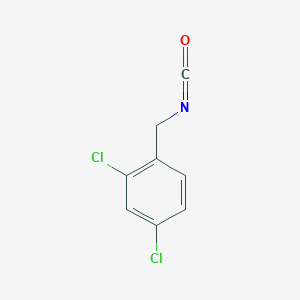
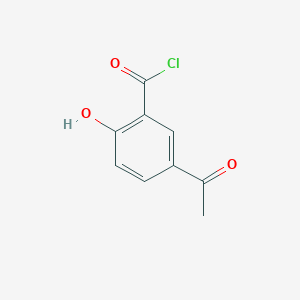
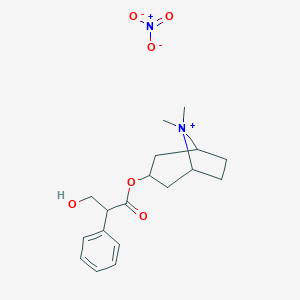
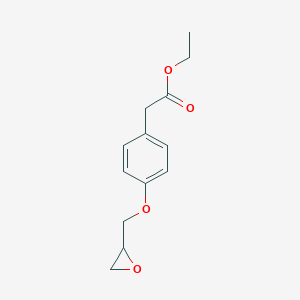
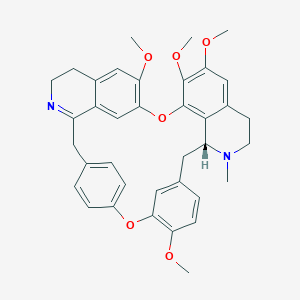

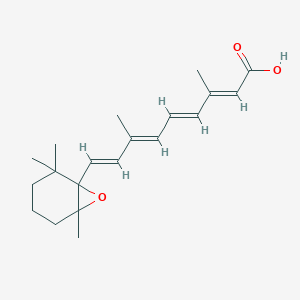
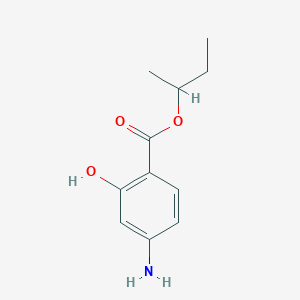
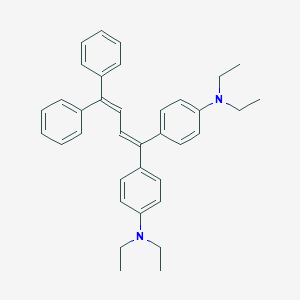
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
